molecular formula C14H12N2O4 B4404565 2-(3-nitrophenoxy)-N-phenylacetamide

2-(3-nitrophenoxy)-N-phenylacetamide

Cat. No. B4404565
M. Wt: 272.26 g/mol
InChI Key: BVJDEFSRWLXHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenoxy)-N-phenylacetamide, also known as NPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPAA is a white to yellow crystalline powder that is soluble in organic solvents such as DMSO and ethanol.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In a study on rats, this compound was found to reduce paw edema and pain in a dose-dependent manner. This compound has also been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro. In addition to its anti-inflammatory effects, this compound has been investigated for its potential to enhance plant growth and resistance to environmental stressors.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-nitrophenoxy)-N-phenylacetamide is its relatively simple synthesis method, which makes it accessible for researchers in various fields. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-nitrophenoxy)-N-phenylacetamide. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential anti-inflammatory and analgesic drug. In agriculture, research could focus on the mechanisms underlying the effects of this compound on plant growth and stress resistance. In material science, this compound could be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-(3-nitrophenoxy)-N-phenylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs. In agriculture, this compound has been investigated for its ability to enhance plant growth and resistance to environmental stressors. In material science, this compound has been used as a building block for the synthesis of new polymers and materials with unique properties.

properties

IUPAC Name

2-(3-nitrophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-11-5-2-1-3-6-11)10-20-13-8-4-7-12(9-13)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJDEFSRWLXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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